molecular formula C5H6F3N3 B11751660 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine

1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B11751660
M. Wt: 165.12 g/mol
InChI Key: TUVWIIDXCDHWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine is a versatile chemical building block prized in medicinal chemistry and agrochemical research. As a trisubstituted pyrazole derivative bearing a metabolically stable trifluoromethyl group, this compound is a valuable scaffold for the synthesis of more complex molecules . The pyrazole core is a privileged structure in drug discovery, known to confer a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Incorporating a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability, making it a highly sought-after feature in the design of new active compounds . Researchers utilize this specific amine-functionalized pyrazole as a precursor in the development of novel therapeutic agents and crop protection products . Its application is particularly relevant in constructing potential enzyme inhibitors and receptor modulators, following the trends observed in other non-symmetric trisubstituted pyrazole derivatives . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H6F3N3

Molecular Weight

165.12 g/mol

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C5H6F3N3/c1-11-2-3(4(9)10-11)5(6,7)8/h2H,1H3,(H2,9,10)

InChI Key

TUVWIIDXCDHWDH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to pyrazoles using bromine or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents can be used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine exhibit promising anticancer properties. For instance, compounds with this structure have been investigated as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The selectivity and potency of these inhibitors suggest potential for therapeutic applications in oncology .

Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that this compound can act as a scaffold for developing new anti-inflammatory agents, potentially leading to novel treatments for inflammatory diseases .

Agrochemical Applications

Pesticide Development
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides. Its trifluoromethyl group enhances biological activity and stability, making it suitable for use in developing effective herbicides like pyroxasulfone, which targets specific weeds while minimizing environmental impact .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of various derivatives of this compound demonstrated its efficacy as an anti-cancer agent. The synthesized compounds were evaluated for their ability to inhibit cancer cell proliferation in vitro, showing significant activity against several cancer cell lines. This highlights the potential for further development into clinical candidates .

Case Study 2: Agrochemical Applications

In agricultural research, formulations containing this compound were tested against common weed species. Results indicated a high level of efficacy with minimal phytotoxicity to crops, suggesting that this compound could be integral to future herbicide formulations aimed at sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions, electronic properties, and steric effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine -CH₃ (1), -CF₃ (4), -NH₂ (3) C₅H₇F₃N₃ ~178.13 Potential bioactive scaffold N/A
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine -CF₃ (3), -NH₂ (5), -C₃H₇ (4) C₇H₁₀F₃N₃ 193.17 Higher lipophilicity due to propyl
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine -C₂H₅ (1), -CF₃ (3), -NH₂ (4) C₆H₈F₃N₃ 179.14 Enhanced metabolic stability
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine -CH₃ (1), -O-C₆H₃-CF₃ (3), -NH₂ (4) C₁₁H₁₁F₃N₃O 293.67 Aryloxy group improves π-π stacking
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine -Br (4), -CF₃ (5), -NH₂ (3) C₄H₃BrF₃N₃ 227.99 Bromine enhances reactivity

Key Observations :

  • Positional Effects: Trifluoromethyl groups at positions 3 or 4 influence electronic distribution.
  • Steric and Solubility Impacts : Bulky substituents like propyl (C₃H₇) or aryloxy groups reduce aqueous solubility but improve lipid membrane permeability .
  • Reactivity : Bromine at position 4 (4-Bromo-5-CF₃ analog) introduces a leaving group, making the compound reactive in cross-coupling reactions .

Stability and Physicochemical Properties

  • Thermal Stability : Trifluoromethyl groups enhance thermal and oxidative stability. For example, 1-ethyl-3-CF₃ derivatives remain stable at 2–8°C .
  • Acid/Base Sensitivity : The amine group at position 3 may render the compound sensitive to strong acids or bases, necessitating protective strategies during synthesis.

Biological Activity

1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, exhibits unique electronic properties that enhance its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

Structure C5H6F3N3\text{Structure }\text{C}_5\text{H}_6\text{F}_3\text{N}_3

Key Properties:

  • Molecular Weight: 175.12 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: The trifluoromethyl group enhances metabolic stability, making it a favorable candidate for drug development.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria. A notable study found that compounds with similar structures showed low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating potential as an effective antimicrobial agent .

Compound MIC (µg/mL) Target Bacteria
This compound8Staphylococcus aureus
Trifluoromethyl phenyl derivatives4Enterococcus faecalis

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs such as indomethacin .

Activity Type IC50 (µM) Comparison Drug
COX-1 Inhibition5.40Indomethacin
COX-2 Inhibition0.01Indomethacin

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound selectively inhibits cyclin-dependent kinases (CDK8 and CDK19), which are implicated in cancer progression, particularly colorectal cancer .
  • Protein Binding Affinity: The trifluoromethyl group enhances binding interactions with proteins due to its electronegativity and steric effects, which can lead to improved bioavailability and efficacy in therapeutic applications.

Study on Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds exhibited potent antibacterial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized time-kill assays to evaluate bactericidal activity, demonstrating significant efficacy at low concentrations with minimal toxicity to human cells .

Clinical Implications

Given its dual role as an anti-inflammatory and antimicrobial agent, there is potential for this compound in treating conditions like chronic inflammatory diseases and bacterial infections. Further research into its pharmacokinetics and long-term safety will be crucial for advancing its clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions using hydrazine derivatives and trifluoromethyl-containing precursors. For example:

  • Copper-catalyzed coupling : A protocol involving copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieves cyclization, yielding ~17.9% product after chromatographic purification .
  • Palladium-mediated hydrogenation : Reduction of nitro intermediates (e.g., 3-methyl-4-nitro-1H-pyrazole derivatives) using 10% Pd/C under hydrogen pressure (40 psi) improves yields to ~73.8% .
    • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMSO), catalyst loading, and reaction time can enhance efficiency. Monitoring via TLC or HPLC is critical for intermediate isolation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1^1H/13^13C NMR : Assign chemical shifts to confirm the pyrazole core and trifluoromethyl group. For example, 1^1H NMR peaks at δ 7.45–8.67 ppm (pyrazole protons) and δ 2.29 ppm (methyl group) are diagnostic .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+^+ at m/z 176–215) and isotopic patterns for trifluoromethyl groups .
  • Melting Point Analysis : Consistent melting ranges (e.g., 104–107°C or 136–138°C) confirm purity .

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

  • Protocol : Use SHELX programs (e.g., SHELXL/SHELXS) for structure solution and refinement. Single-crystal diffraction at 173 K with a data-to-parameter ratio >15 ensures accuracy. For example, bond lengths (C–C: ~1.39 Å) and angles (N–C–N: ~120°) confirm the pyrazole ring geometry .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of trifluoromethyl-substituted pyrazoles in further functionalization?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution patterns. The trifluoromethyl group’s electron-withdrawing effect directs reactions to the C5 position.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for bioactivity studies .

Q. How can contradictory yield data in synthetic protocols be systematically analyzed?

  • Case Study : A 17.9% yield via copper catalysis vs. 73.8% via hydrogenation :

  • Root Cause Analysis : Compare catalyst efficiency (Pd/C vs. CuBr), solvent effects (DMSO vs. ethanol), and intermediate stability.
  • Mitigation : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify bottlenecks (e.g., side reactions in DMSO).

Q. What mechanistic insights explain the role of trifluoroacetic acid (TFA) in pyrazole annulation reactions?

  • Mechanism : TFA acts as a Brønsted acid, protonating carbonyl intermediates to facilitate cyclization. For example, in refluxing toluene, TFA (30 mol%) accelerates the formation of pyrazolo[3,4-b]pyridines by stabilizing transition states .
  • Validation : Monitor reaction progress via 19^{19}F NMR to track trifluoromethyl group retention under acidic conditions.

Q. How can high-throughput screening (HTS) pipelines be designed to evaluate the biological activity of pyrazole derivatives?

  • Workflow :

Library Synthesis : Use parallel reactors to generate analogs with varied substituents (e.g., aryl, alkyl groups).

Assay Development : Test antimicrobial activity via microbroth dilution (MIC values) or enzyme inhibition assays (IC50_{50}) .

Data Analysis : Apply cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.